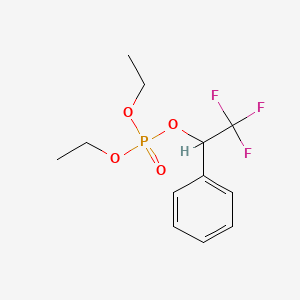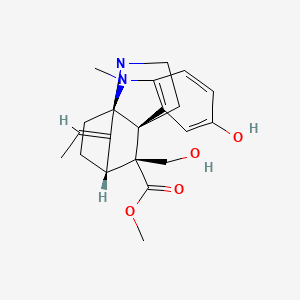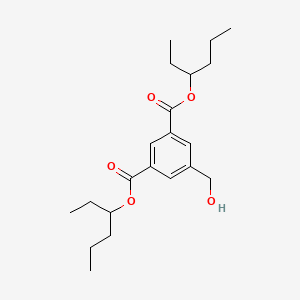
Dihexan-3-yl 5-(hydroxymethyl)isophthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihexan-3-yl 5-(hydroxymethyl)isophthalate is an organic compound belonging to the class of isophthalates It is characterized by the presence of a hexyl group attached to the third carbon of the dihexyl chain and a hydroxymethyl group attached to the fifth carbon of the isophthalate ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dihexan-3-yl 5-(hydroxymethyl)isophthalate typically involves the esterification of 5-(hydroxymethyl)isophthalic acid with hexanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of solid acid catalysts can also be employed to facilitate the esterification process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted isophthalates depending on the nucleophile used.
Scientific Research Applications
Dihexan-3-yl 5-(hydroxymethyl)isophthalate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as a modulator of protein kinase C, which plays a role in various cellular functions.
Medicine: Research is ongoing to explore its potential as an anticancer agent, particularly in colorectal cancer.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of dihexan-3-yl 5-(hydroxymethyl)isophthalate involves its interaction with protein kinase C. The compound binds to the C1 domain of protein kinase C, modulating its activity. This interaction can lead to changes in cellular signaling pathways, affecting cell proliferation and apoptosis. In the context of cancer research, it has been shown to induce cytotoxicity in cancer cell lines by activating the cAMP/PKA pathway .
Comparison with Similar Compounds
- Diethyl 5-(hydroxymethyl)isophthalate
- Dimethyl 5-hydroxyisophthalate
- Diheptan-3-yl 5-(hydroxymethyl)isophthalate
Comparison: Dihexan-3-yl 5-(hydroxymethyl)isophthalate is unique due to its specific hexyl group, which can influence its solubility and binding affinity to protein kinase C. Compared to diethyl and dimethyl derivatives, the hexyl group provides a different hydrophobic character, potentially leading to varied biological activities and applications .
Properties
Molecular Formula |
C21H32O5 |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
dihexan-3-yl 5-(hydroxymethyl)benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C21H32O5/c1-5-9-18(7-3)25-20(23)16-11-15(14-22)12-17(13-16)21(24)26-19(8-4)10-6-2/h11-13,18-19,22H,5-10,14H2,1-4H3 |
InChI Key |
ONMFJTSDBZIFTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)OC(=O)C1=CC(=CC(=C1)CO)C(=O)OC(CC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Des-AA1,2,5-[D-Nal8,(NalphaMe)IAmp9]SRIF](/img/structure/B10848228.png)
![Des-AA1,5-[Tyr2,D-Trp8,IAmp9]Cbm-SRIF](/img/structure/B10848231.png)
![Des-AA1,2,5-[(NalphaMe)Cys3,D-Trp8,IAmp9]SRIF](/img/structure/B10848239.png)
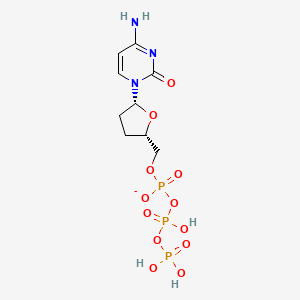
![Des-AA1,2,5-[D-Trp8,Tyr11]SRIF](/img/structure/B10848255.png)
![Des-AA1,2,5-[D-Nal8,IAmp9]SRIF](/img/structure/B10848256.png)
![Des-AA1,2,5-[D-Nal8,IAmp9,(NalphaMe)Phe11]SRIF](/img/structure/B10848267.png)
![methyl (15S,17S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B10848271.png)
![[(2R)-3-[hydroxy-[2-hydroxy-3-[hydroxy-[(2R)-2-[(9E,12Z)-octadeca-9,12-dienoyl]oxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropoxy]phosphoryl]oxypropoxy]phosphoryl]oxy-2-[(9Z,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate](/img/structure/B10848282.png)
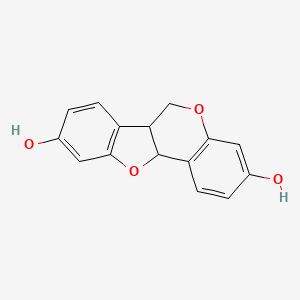

![sodium;1-[(2R,5S)-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]-4-iminopyrimidin-2-olate](/img/structure/B10848300.png)
